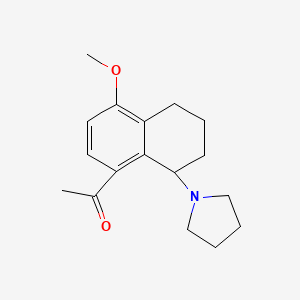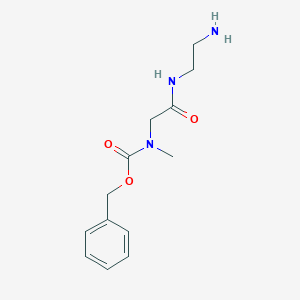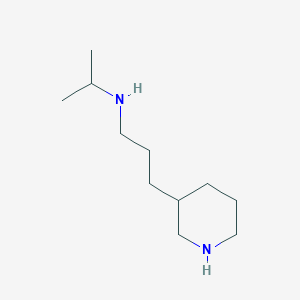
N-isopropyl-3-(piperidin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-(piperidin-3-yl)propan-1-amine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(piperidin-3-yl)propan-1-amine typically involves the reductive amination of 3-(piperidin-3-yl)propan-1-one with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-isopropyl-3-(piperidin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-isopropyl-3-(piperidin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-isopropyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)piperidine: This compound shares a similar structure but lacks the isopropyl group.
3-(Piperidin-1-yl)propan-1-amine: Another similar compound with slight structural variations.
N-(3-Aminopropyl)piperidine: Similar in structure but with different substituents.
Uniqueness
N-isopropyl-3-(piperidin-3-yl)propan-1-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
3-piperidin-3-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13-8-4-6-11-5-3-7-12-9-11/h10-13H,3-9H2,1-2H3 |
InChIキー |
NZACLNFYIMUSSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


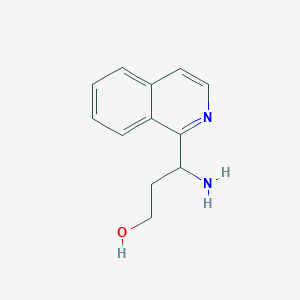


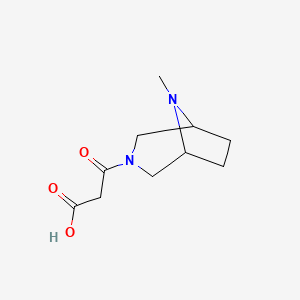
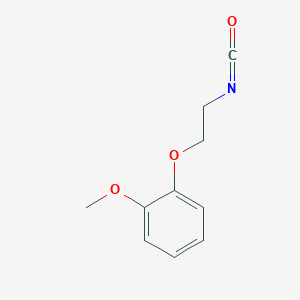
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
![3-Bromo-2-nitrothieno[2,3-b]pyridine](/img/structure/B13950277.png)
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
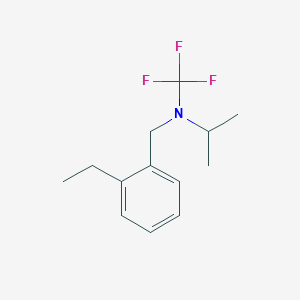
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
